molecular formula C7H6N2S B099312 4-Isothiocyanatoaniline CAS No. 15191-25-0

4-Isothiocyanatoaniline

Cat. No.: B099312
CAS No.: 15191-25-0
M. Wt: 150.2 g/mol
InChI Key: SBABYCHYIKHAAW-UHFFFAOYSA-N
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Description

4-Isothiocyanatoaniline (CAS: Not explicitly provided; molecular formula: C₇H₆N₂S) is a halogen-free aromatic amine derivative featuring a reactive isothiocyanate (-N=C=S) group at the para position of the aniline ring. This compound is widely utilized in organic synthesis, particularly as a precursor for heterocyclic compounds and bioactive molecules. Its reactivity stems from the electrophilic isothiocyanate group, which facilitates nucleophilic additions and cyclocondensation reactions, as demonstrated in the synthesis of anti-schistosomiasis agents (e.g., phenthionate derivatives) .

Properties

IUPAC Name

4-isothiocyanatoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-1-3-7(4-2-6)9-5-10/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBABYCHYIKHAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934370
Record name 4-Isothiocyanatoaniline
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Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15191-25-0
Record name 4-Isothiocyanatobenzenamine
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Record name 4-Isothiocyanatoaniline
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Record name 4-Isothiocyanatoaniline
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Record name 4-isothiocyanatoaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isothiocyanatoaniline can be synthesized through several methods:

    One-Pot Process: A general and facile one-pot process involves the reaction of primary amines with carbon disulfide (CS2) under aqueous conditions to form a dithiocarbamate salt.

    Replacement Reaction: Another method involves the reaction of phenyl isothiocyanate with the corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection.

Industrial Production Methods: Industrial production of this compound typically involves the use of thiophosgene or its derivatives, which react with aniline derivatives under controlled conditions. This method, while efficient, requires careful handling due to the toxicity of thiophosgene.

Chemical Reactions Analysis

4-Isothiocyanatoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in redox reactions under appropriate conditions.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dimethylbenzene, aqueous conditions.

    Catalysts: Cyanuric acid, amine bases.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

4-Isothiocyanatoaniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

4-Isothiocyanatoaniline can be compared with other isothiocyanate-containing compounds:

    Phenyl Isothiocyanate: Similar in structure but lacks the amino group, making it less versatile in bioconjugation applications.

    Allyl Isothiocyanate: Known for its pungent odor and use in mustard oil, it has different reactivity and applications compared to this compound.

    Benzyl Isothiocyanate: Exhibits similar reactivity but is used more commonly in flavor and fragrance industries.

Uniqueness: this compound’s unique combination of an isothiocyanate group and an amino group makes it particularly valuable in synthetic chemistry and bioconjugation applications, where it can form stable covalent bonds with a variety of nucleophiles.

Comparison with Similar Compounds

4-Fluoro-2-iodoaniline (CAS: 61272-76-2)

  • Molecular Formula : C₆H₅FIN
  • Key Features : Dual halogenation (F, I) enhances electrophilicity, enabling cross-coupling and amination reactions.
  • Applications : Valued in medicinal chemistry for synthesizing iodinated intermediates .
  • Purity : ≥95% (commercial grade) .

4-Chloro-2-iodoaniline Hydrochloride

  • Hazard Profile : UN 2811, Hazard Class 6.1 (toxic), Packing Group III .

Comparison : Unlike this compound, halogenated analogues lack the isothiocyanate’s nucleophilic reactivity but offer superior stability for storage and handling.

Isothiocyanate Derivatives

4-Iodophenyl Isothiocyanate

  • Molecular Formula : C₇H₄INS
  • Hazard Profile : Toxic/Corrosive, Packing Group II .
  • Synthesis : Derived via methods reported in Journal of Heterocyclic Chemistry (1991) .

4-(Methylthio)phenyl Isothiocyanate

  • Synonyms: 1-Isothiocyanato-4-(methylsulfanyl)benzene
  • Reactivity : The methylthio (-SMe) group enhances electron density, reducing electrophilicity compared to this compound .

Comparison : this compound’s unsubstituted aromatic ring allows broader applicability in electrophilic aromatic substitution, whereas iodine or methylthio substituents in analogues limit reaction pathways.

Nitro/Thiocyanato Analogues

2-Nitro-4-thiocyanato Aniline

  • Molecular Formula : C₇H₅N₃O₂S
  • Key Features: Combines nitro (-NO₂) and thiocyanate (-SCN) groups, enabling dual reactivity in redox and nucleophilic reactions .

Comparison : The nitro group in 2-Nitro-4-thiocyanato Aniline introduces steric hindrance and oxidative instability, unlike the simpler this compound.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
This compound C₇H₆N₂S 150.20 Not reported Nucleophilic addition, cyclization
4-Fluoro-2-iodoaniline C₆H₅FIN 237.01 Not reported Halogen exchange, amination
4-Iodophenyl Isothiocyanate C₇H₄INS 237.08 Not reported Thiol coupling, heterocycle synthesis
2-Nitro-4-thiocyanato Aniline C₇H₅N₃O₂S 211.20 Not reported Redox reactions, electrophilic substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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